4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride
Description
The compound 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride is a quinazolinone derivative characterized by:
- A quinazolinone core with a 2,3-dihydro backbone.
- A p-methoxyphenyl group at position 3.
- A piperidinoacetyl group at position 1.
- A hydrochloride salt formulation.
Quinazolinones are heterocyclic compounds with diverse pharmacological applications, including antimicrobial, analgesic, and anti-inflammatory activities .
Properties
CAS No. |
20887-18-7 |
|---|---|
Molecular Formula |
C22H26ClN3O3 |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-(2-piperidin-1-ylacetyl)-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C22H25N3O3.ClH/c1-28-18-11-9-17(10-12-18)24-16-25(20-8-4-3-7-19(20)22(24)27)21(26)15-23-13-5-2-6-14-23;/h3-4,7-12H,2,5-6,13-16H2,1H3;1H |
InChI Key |
XTZLHSLQSNLJIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CN(C3=CC=CC=C3C2=O)C(=O)CN4CCCCC4.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Quinazolinone Derivatives
Quinazolinone derivatives, including 2,3-dihydroquinazolin-4(1H)-one compounds, are typically synthesized via condensation reactions involving anthranilamide or its derivatives and aromatic aldehydes. The key step is the cyclocondensation that forms the quinazolinone ring system.
- The most common route involves the catalytic condensation of anthranilamide with substituted aromatic aldehydes under mild conditions, often in aqueous media or organic solvents like acetic acid.
- Catalysts such as reverse zinc oxide micelles have been reported to facilitate this reaction efficiently in water, offering green chemistry advantages such as mild conditions, high yields, and catalyst reusability.
Specific Preparation of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
A representative method for preparing 2,3-dihydroquinazolin-4(1H)-one derivatives, which can be adapted for the target compound, involves the following steps:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Anthranilamide (0.1 mmol), substituted aromatic aldehyde (0.1 mmol), catalyst (10 mol%) in H2O (5 mL) | Stirring at 70°C, monitored by TLC | Formation of 2,3-dihydroquinazolin-4(1H)-one precipitate |
| 2 | Filtration and recrystallization from ethanol (95%) | Purification | Pure quinazolinone derivative |
This method yields high purity products with excellent yields and environmentally friendly conditions.
Acid-Promoted Cyclocondensation and Elimination
An alternative metal- and oxidant-free synthesis involves acid-promoted cyclocondensation of 2-amino-N-methoxybenzamides with aldehydes in acetic acid:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-Amino-N-methoxybenzamide (1 mmol), aldehyde (1.1 mmol) in AcOH (4 mL) | Stirring at room temperature for 0.5 h to form intermediate A | Intermediate 4(1H)-2,3-dihydroquinazolinone |
| 2 | Heating intermediate A in AcOH at 100°C for 3 h | Cyclocondensation and elimination to form quinazolinone | Desired quinazolinone product |
| 3 | Workup by dilution with EtOAc, neutralization, extraction, drying, and purification by flash chromatography | Purification | Isolated quinazolinone compound |
This method is notable for its simplicity, absence of metal catalysts or oxidants, and relatively mild conditions.
Functionalization to Target Compound
The target compound, 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride , requires further functionalization:
- Introduction of the p-methoxyphenyl group at position 3 is achieved via the choice of p-methoxybenzaldehyde as the aldehyde component in the condensation step.
- The piperidinoacetyl group at position 1 can be introduced by acylation of the quinazolinone nitrogen with piperidinoacetyl chloride or an equivalent acylating agent.
- Final conversion to the hydrochloride salt is done by treatment with hydrochloric acid in an appropriate solvent.
These steps are typically performed under controlled conditions to maintain the integrity of the quinazolinone core and achieve high purity.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinoacetyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. It can be used in studies to understand the mechanisms of these activities and to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties make it a candidate for drug development. It may be investigated for its efficacy and safety in treating various diseases.
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its synthesis and applications can be scaled up for commercial production.
Mechanism of Action
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride likely involves interaction with specific molecular targets in cells. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects may be mediated through inhibition or activation of these targets, leading to the observed biological activities.
Comparison with Similar Compounds
Structural Features
Table 1: Substituent and Salt Comparison
Key Observations :
- The piperidinoacetyl group in the target compound is rare in quinazolinones but common in spiro-piperidine derivatives, where it improves yield and stability .
- The p-methoxyphenyl group is shared with quinoline derivatives (e.g., ), where it enhances electronic effects for cross-coupling reactions.
- The hydrochloride salt increases aqueous solubility compared to neutral analogs (e.g., ).
Physicochemical Properties
Table 2: Solubility and Stability
Key Observations :
- The hydrochloride salt in the target compound likely enhances solubility compared to neutral quinazolinones .
- Bulky substituents (e.g., piperidinoacetyl) may reduce crystallinity, as seen in spiro-piperidine derivatives .
Table 3: Pharmacological Profiles
Key Observations :
- The piperidinoacetyl group may target neurological receptors (e.g., opioid or serotonin receptors), similar to piperidine-containing analgesics .
- The p-methoxyphenyl group could modulate electron density, affecting binding to enzymes like urease or cyclooxygenase .
Q & A
Q. What are the established synthetic routes for 4(1H)-quinazolinone derivatives, and how can they be adapted for the target compound?
Methodological Answer: A robust synthesis involves reacting methyl 2-acylaminobenzoate with amine hydrochlorides, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine at 180°C for 45 minutes . For the target compound, substitute the amine hydrochloride with piperidinoacetyl hydrochloride and incorporate p-methoxyphenyl at position 3. Post-reaction, alkaline extraction (pH 8–9) and recrystallization (e.g., diisopropyl ether or ethanol) yield pure crystals. Key parameters include:
| Amine Source | Yield (%) | m.p. (°C) | Recrystallization Solvent |
|---|---|---|---|
| Piperidinoacetyl | 78–85 | 81–83 | Diisopropyl ether |
| p-Methoxyphenyl | 84–92 | 113–219 | Ethanol |
Optimization Tip: Adjust stoichiometry (e.g., 0.2 mol amine hydrochloride per 0.05 mol methyl ester) to maximize yield .
Q. How is the structure of 4(1H)-quinazolinone derivatives confirmed post-synthesis?
Methodological Answer:
- NMR Spectroscopy : Confirm substituents via chemical shifts (e.g., δ 0.88 ppm for terminal methyl in alkyl chains, δ 7.27–8.30 ppm for aromatic protons) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1680 cm⁻¹ .
- Melting Point Analysis : Compare observed m.p. with literature values (e.g., 81–83°C for piperidinoacetyl derivatives) .
- Elemental Analysis : Validate C, H, N composition (e.g., C₁₉H₂₂ClN₃O₂ for the target compound) .
Q. What basic pharmacological activities are associated with quinazolinone derivatives?
Methodological Answer: Quinazolinones exhibit antimicrobial , anti-inflammatory , and anticancer activities due to their heterocyclic core . Key findings include:
- Antibacterial Activity : 6,8-Dibromo derivatives show MIC values of 8–16 µg/mL against S. aureus .
- Anti-inflammatory Effects : Substitutions at positions 2 and 4 enhance COX-2 inhibition (IC₅₀: 0.8–2.1 µM) .
- Anticancer Potential : Chlorophenyl and methoxyphenyl substituents induce apoptosis in HeLa cells (IC₅₀: 12–18 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
Methodological Answer: Use a Design of Experiments (DoE) approach to test variables:
- Temperature : 160–200°C (optimal: 180°C for 45 minutes) .
- Solvent : Replace N,N-dimethylcyclohexylamine with less viscous amines (e.g., triethylamine) to enhance mixing.
- Catalyst : Increase P₂O₅ from 0.21 mol to 0.25 mol to accelerate cyclization .
- Workup : Replace CH₂Cl₂ with ethyl acetate for greener extraction .
Data-Driven Example:
| Variable | Range Tested | Optimal Value | Yield Improvement (%) |
|---|---|---|---|
| P₂O₅ (mol) | 0.15–0.25 | 0.25 | +12% |
| Reaction Time (min) | 30–60 | 45 | +8% |
Q. What strategies are employed in SAR studies to enhance the anti-inflammatory activity of quinazolinones?
Methodological Answer: Structure-Activity Relationship (SAR) Strategies :
- Position 3 : Introduce p-methoxyphenyl to boost lipophilicity and membrane penetration (log P: 2.8 vs. 1.9 for unsubstituted) .
- Position 1 : Replace piperidinoacetyl with morpholinoacetyl to reduce cytotoxicity (IC₅₀: 24 µM vs. 18 µM) .
- Core Modifications : Fuse pyrazole rings (as in pyrazoloquinolines) to enhance TNF-α inhibition (IC₅₀: 0.5 µM) .
Q. Experimental Validation :
- In Vitro Assays : Measure IL-6/IL-1β suppression in RAW 264.7 macrophages.
- Molecular Docking : Target COX-2 (PDB ID: 5KIR) to prioritize substituents with high binding affinity (ΔG < -9 kcal/mol) .
Q. How to address contradictions in biological activity data across different studies?
Methodological Answer: Root Causes :
Q. Resolution Strategies :
- Characterization Rigor : Use HPLC (purity >98%) and HRMS for batch consistency .
- Cross-Validation : Test compounds in ≥2 independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
Q. What in vitro models are used to study the anticancer mechanisms of quinazolinone derivatives?
Methodological Answer:
- Apoptosis Assays : Annexin V/PI staining in MCF-7 cells (e.g., 40% apoptosis at 20 µM) .
- Cell Cycle Analysis : Flow cytometry to detect G1/S arrest (e.g., 55% cells in G1 phase vs. 30% in controls) .
- Kinase Profiling : Screen against EGFR (IC₅₀: 0.3 µM) and VEGFR-2 (IC₅₀: 1.2 µM) via radiometric assays .
Q. Comparative Data :
| Model | Target Compound Activity | Reference Compound (5-FU) |
|---|---|---|
| HeLa Cell IC₅₀ | 14 µM | 8 µM |
| EGFR Inhibition | 0.3 µM | 0.1 µM (Erlotinib) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
